2-Amino-6-bromobenzenesulfonamide
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Overview
Description
2-Amino-6-bromobenzenesulfonamide is a compound with the CAS Number: 71254-69-8 . It has a molecular weight of 251.1 and is typically found in powder form .
Molecular Structure Analysis
The InChI code for 2-Amino-6-bromobenzenesulfonamide is 1S/C6H7BrN2O2S/c7-4-2-1-3-5 (8)6 (4)12 (9,10)11/h1-3H,8H2, (H2,9,10,11) . This code provides a specific description of the molecule’s structure. For a more visual representation, you may want to use a tool like MolView .Physical And Chemical Properties Analysis
2-Amino-6-bromobenzenesulfonamide has a melting point of 152-154°C . It is typically stored at room temperature .Scientific Research Applications
Organic Synthesis Applications
2-Amino-6-bromobenzenesulfonamide serves as a versatile intermediate in organic synthesis. It is used in the preparation of secondary amines through alkylation reactions, demonstrating exceptional utility in synthetic organic chemistry. For example, 2- and 4-Nitrobenzenesulfonamides, closely related to 2-Amino-6-bromobenzenesulfonamide, undergo smooth alkylation, leading to N-alkylated sulfonamides in near quantitative yields. These sulfonamides can be deprotected to yield secondary amines, showcasing the compound's role in the synthesis of complex organic molecules (Fukuyama, Jow, & Cheung, 1995).
Medicinal Chemistry Applications
In medicinal chemistry, 2-Amino-6-bromobenzenesulfonamide is used in the synthesis of compounds with potential therapeutic applications. For instance, it has been utilized in the creation of novel sulfonamide compounds for the inhibition of metastatic tumor growth. These compounds represent a new approach to cancer treatment, indicating the compound's significance in the development of novel therapeutic agents (Colinas, 2013).
Safety And Hazards
properties
IUPAC Name |
2-amino-6-bromobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPALZAXAXCTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-bromobenzenesulfonamide |
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